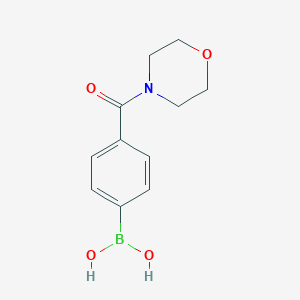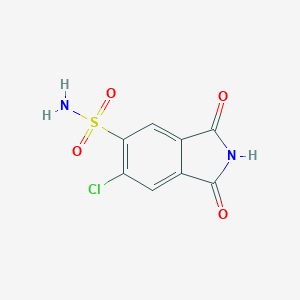
4-(Aminosulfonyl)-5-chlorophthalimide
Vue d'ensemble
Description
4-(Aminosulfonyl)-5-chlorophthalimide (4-ASCP) is an organic sulfonamide compound that is used in a variety of scientific research applications. It is an important building block for synthesizing a variety of organic compounds and plays a significant role in the synthesis of biologically active molecules. 4-ASCP is a versatile reagent that can be used in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds, peptides, peptidomimetics, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Applications anti-inflammatoires
4-(Aminosulfonyl)-5-chlorophthalimide : des dérivés ont été synthétisés et évalués pour leurs activités anti-inflammatoires potentielles. Ces composés se sont montrés prometteurs dans le modèle d'œdème de la patte de rat induit par la carragénine, indiquant leur potentiel en tant qu'agents anti-inflammatoires . Les relations structure-activité au sein de cette série de composés suggèrent que certaines substitutions au niveau du groupement N-sulfonamide peuvent entraîner des propriétés anti-inflammatoires in vivo supérieures.
Activité antimicrobienne
Les propriétés antimicrobiennes des dérivés de 4-Chloro-5-sulfamoylphthalimide ont été étudiées, en particulier contre divers types de bactéries Gram-positives et Gram-négatives, ainsi que des espèces fongiques telles que Candida albicans. Ces composés ont montré une activité significative contre les espèces de Staphylococcus et d'Enterococcus, avec des concentrations minimales inhibitrices (CMI) aussi faibles que 1 à 4 µg/mL .
Potentiel anticancéreux
Des recherches sur l'activité anticancéreuse des dérivés de This compound ont été menées, des études se concentrant sur leurs effets sur diverses lignées de cellules cancéreuses, notamment les cellules HeLa cervicales, les cellules SKOV-3 ovariennes et les cellules MCF-7 mammaires. Ces études visent à comprendre les propriétés cytotoxiques de ces composés et leur potentiel en tant que thérapeutiques anticancéreux .
Propriétés antioxydantes
L'activité antioxydante des dérivés de 4-Chloro-5-sulfamoylphthalimide a été évaluée à l'aide de tests tels que le DPPH (2,2-diphényl-1-picrylhydrazyle) et l'ABTS (acide 2,2'-azino-bis(3-éthylbenzthiazoline-6-sulfonique)). Ces études sont cruciales pour déterminer le potentiel de ces composés dans la lutte contre les maladies liées au stress oxydatif .
Diodes électroluminescentes organiques (OLED)
Les dérivés de phtalimide, y compris This compound, ont été explorés pour leur application dans les OLED. Leurs fortes caractéristiques d'attraction électronique, leurs structures rigides et leurs rendements quantiques de fluorescence élevés en font des candidats adaptés pour les matériaux organiques électroluminescents, qui sont essentiels pour améliorer les performances optoélectroniques des OLED .
Études d'interaction avec les protéines
L'interaction entre les dérivés de phtalimide et les albumines sériques a été étudiée à l'aide d'analyses spectroscopiques. Par exemple, la tétra-(p-sulfoazophényl-4-aminosulfonyl)-phtalocyanine d'aluminium substituée, un composé apparenté, a montré qu'elle éteignait la fluorescence intrinsèque de l'albumine sérique bovine (BSA) et de l'albumine sérique humaine (HSA) par un processus d'extinction statique. Ces recherches donnent un aperçu des interactions de liaison et des applications biologiques potentielles de ces composés .
Mécanisme D'action
Target of Action
The primary targets of 4-(Aminosulfonyl)-5-chlorophthalimide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body.
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Propriétés
IUPAC Name |
6-chloro-1,3-dioxoisoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMHSXPIVWLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191932 | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3861-99-2 | |
| Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)

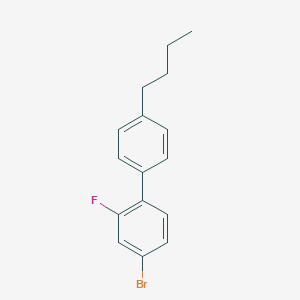
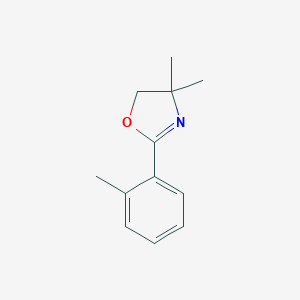




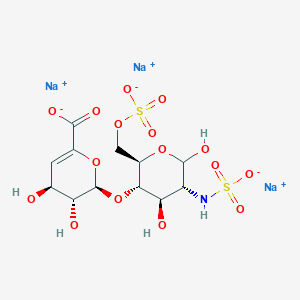
![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

